molecular formula C19H23N3O5S2 B2857445 methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate CAS No. 946238-57-9

methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B2857445
CAS No.: 946238-57-9
M. Wt: 437.53
InChI Key: UWJYISSHKXHNSL-UHFFFAOYSA-N
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Description

Methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a synthetic organic compound characterized by a thiophene-2-carboxylate core substituted with a complex acetamido-thiadiazinan moiety. The structure features a 1,1-dioxo-1λ⁶,2,6-thiadiazinan ring linked to a 3-methylbenzyl group, conferring unique steric and electronic properties. This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active thiophene derivatives, such as kinase inhibitors or anti-inflammatory agents, though specific applications remain under investigation. Its synthesis likely follows multi-step protocols involving nucleophilic substitution and amide coupling, as inferred from analogous thiophene carboxylate syntheses .

Properties

IUPAC Name

methyl 3-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-5-3-6-15(11-14)12-21-8-4-9-22(29(21,25)26)13-17(23)20-16-7-10-28-18(16)19(24)27-2/h3,5-7,10-11H,4,8-9,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJYISSHKXHNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the thiadiazinan ring. One common method involves the condensation of a thiophene derivative with a thiadiazinan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .

Mechanism of Action

The mechanism of action of methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous compounds highlight critical distinctions in substituent effects, biological activity, and synthetic pathways. Below is a detailed analysis supported by empirical and computational data.

Structural Features and Substituent Effects

The compound’s thiadiazinan ring and 3-methylbenzyl group distinguish it from simpler thiophene carboxylates. Key comparisons include:

Compound Name Structural Features Impact on Properties Reference
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido substituent, ethyl ester, dimethylthiophene core Enhanced antioxidant activity due to electron-withdrawing cyano group
N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide Hydrazinyl-oxoethyl side chain, ethylcarboxamide Improved solubility but reduced metabolic stability
Methyl thieno[2,3-b]thiophene-2-carboxylate Fused thienothiophene ring system Increased aromaticity enhances π-π stacking but limits conformational flexibility
  • Thiadiazinan vs.
  • 3-Methylbenzyl vs. Cyanoacrylamido Substituents: The hydrophobic 3-methylbenzyl group may enhance membrane permeability relative to polar cyanoacrylamido groups, as observed in QSAR studies of thiophene-based inhibitors .

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